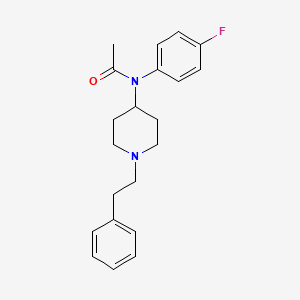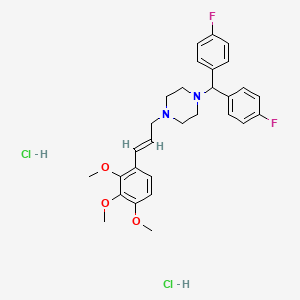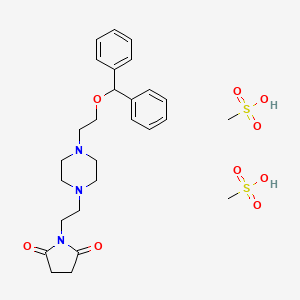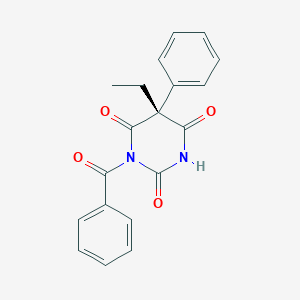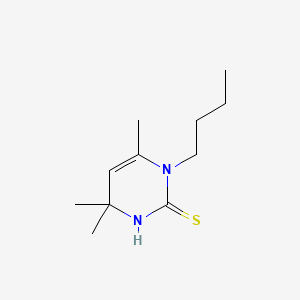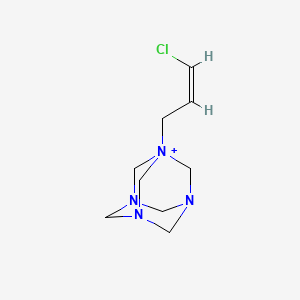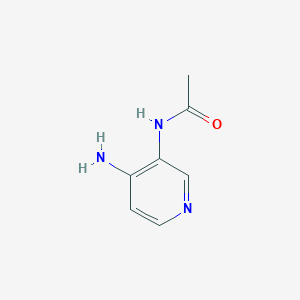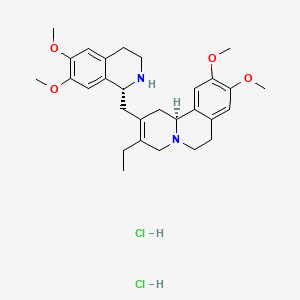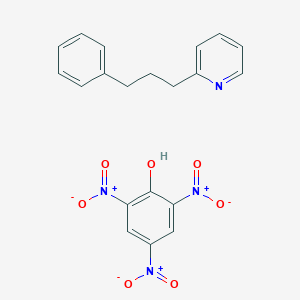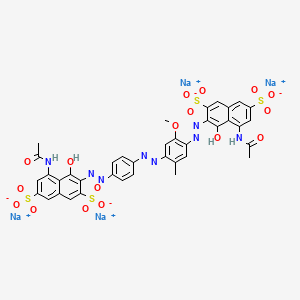
Tetrasodium 5-(acetamido)-3-((4-((4-((8-(acetamido)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 283-198-3, also known as aluminosilicate, is a compound that belongs to the class of materials known as zeolites. Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Aluminosilicates are composed of aluminum, silicon, and oxygen, and they often contain other elements such as sodium, potassium, or calcium.
準備方法
Synthetic Routes and Reaction Conditions: Aluminosilicates can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. The hydrothermal synthesis involves reacting a mixture of silica and alumina sources in an alkaline medium at elevated temperatures and pressures. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Solid-state reactions involve the direct reaction of solid reactants at high temperatures.
Industrial Production Methods: In industrial settings, aluminosilicates are typically produced using hydrothermal synthesis. This method involves mixing sources of silica (such as sodium silicate) and alumina (such as sodium aluminate) in an alkaline solution, followed by heating the mixture in an autoclave at temperatures ranging from 100°C to 200°C. The resulting product is then filtered, washed, and dried to obtain the desired aluminosilicate material.
化学反応の分析
Types of Reactions: Aluminosilicates undergo various chemical reactions, including ion exchange, adsorption, and catalysis. They can participate in oxidation, reduction, and substitution reactions due to their unique structure and chemical properties.
Common Reagents and Conditions: Common reagents used in reactions with aluminosilicates include acids, bases, and salts. The conditions for these reactions vary depending on the desired outcome. For example, ion exchange reactions typically occur in aqueous solutions at room temperature, while catalytic reactions may require elevated temperatures and pressures.
Major Products Formed: The major products formed from reactions involving aluminosilicates depend on the specific reaction and conditions. For example, ion exchange reactions can result in the replacement of cations within the aluminosilicate structure, while catalytic reactions can produce a wide range of organic and inorganic compounds.
科学的研究の応用
Aluminosilicates have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including cracking, isomerization, and alkylation. In biology, aluminosilicates are used for drug delivery and as adsorbents for removing toxins from biological systems. In medicine, they are used in the development of new therapeutic agents and as carriers for controlled drug release. In industry, aluminosilicates are used in water purification, gas separation, and as additives in construction materials.
作用機序
The mechanism by which aluminosilicates exert their effects is primarily based on their ability to adsorb and exchange ions. The microporous structure of aluminosilicates allows them to trap and hold molecules, making them effective adsorbents. Additionally, the presence of exchangeable cations within the aluminosilicate structure enables ion exchange reactions, which are crucial for their catalytic activity. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Aluminosilicates can be compared with other similar compounds such as silica, alumina, and other types of zeolites. While silica and alumina are individual components of aluminosilicates, they do not possess the same microporous structure and ion exchange capabilities. Other zeolites, such as mordenite and faujasite, share similar properties with aluminosilicates but differ in their specific structural arrangements and chemical compositions. The uniqueness of aluminosilicates lies in their combination of aluminum and silicon in a microporous framework, which imparts distinct adsorption and catalytic properties.
List of Similar Compounds:- Silica (SiO2)
- Alumina (Al2O3)
- Mordenite
- Faujasite
- Clinoptilolite
特性
CAS番号 |
84560-10-1 |
|---|---|
分子式 |
C38H28N8Na4O17S4 |
分子量 |
1088.9 g/mol |
IUPAC名 |
tetrasodium;5-acetamido-3-[[4-[[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H32N8O17S4.4Na/c1-17-9-27(44-46-36-32(67(60,61)62)13-21-11-25(65(54,55)56)15-29(40-19(3)48)34(21)38(36)50)30(63-4)16-26(17)43-41-22-5-7-23(8-6-22)42-45-35-31(66(57,58)59)12-20-10-24(64(51,52)53)14-28(39-18(2)47)33(20)37(35)49;;;;/h5-16,49-50H,1-4H3,(H,39,47)(H,40,48)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChIキー |
JQWSULBBHWHBEU-UHFFFAOYSA-J |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


